4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-4-1-3-10(7-11)9-21-15-6-2-5-13-12(15)8-14(18-13)16(19)20/h1-8,18H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPCSOMOPZVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid generally proceeds via a multi-step process involving:
Indole Core Preparation : The starting point is the indole nucleus, which can be prepared or sourced commercially.
Chlorobenzylation (Ether Formation) : Introduction of the 3-chlorobenzyl group at the 4-position of the indole ring is typically achieved through nucleophilic substitution, where the indole oxygen at position 4 is alkylated using 3-chlorobenzyl halide (usually chloride or bromide) in the presence of a base. The base deprotonates the hydroxyl group (or activates the indole oxygen), facilitating nucleophilic attack on the benzyl halide.
Carboxylation at the 2-Position : The carboxylic acid functionality at the 2-position is introduced by carboxylation reactions. This can be done by direct carboxylation using carbon dioxide under high pressure or by employing carboxylating agents such as carbonyl diimidazole or via oxidation of suitable precursors.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorobenzylation | 3-chlorobenzyl chloride, base (e.g., K2CO3) | Solvent: DMF or acetone; temperature ~room temp to reflux; time varies (several hours) |
| Carboxylation | CO2 under pressure or carboxylating agents | May require metal catalysts or high pressure CO2; temperature often elevated (50-100°C) |
Industrial methods optimize these conditions for scalability, emphasizing green chemistry principles such as solvent recycling and continuous flow reactors to improve yield and reduce waste.
Detailed Synthetic Example from Literature
A representative synthetic scheme involves:
Starting from 1H-indole-2-carboxylic acid or its ester derivative.
Protection of the indole nitrogen if necessary.
Selective alkylation at the 4-position hydroxyl group with 3-chlorobenzyl bromide or chloride in the presence of a mild base such as potassium carbonate.
Deprotection (if applicable) and purification to yield the target compound.
This approach leverages the nucleophilicity of the oxygen at the 4-position and the electrophilicity of the benzyl halide to form the ether linkage.
Analytical Data and Reaction Monitoring
During synthesis, reaction progress is monitored by chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation is achieved by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals for the indole protons, chlorobenzyl methylene protons, and carboxylic acid proton.
Mass Spectrometry (MS) : Molecular ion peak corresponding to the expected molecular weight.
Infrared (IR) Spectroscopy : Presence of carboxylic acid C=O stretch (~1700 cm^-1) and aromatic ether C–O stretch.
Research Findings on Synthetic Optimization
Research has shown that:
The choice of base and solvent significantly affects the yield of the chlorobenzylation step; polar aprotic solvents like DMF or DMSO enhance nucleophilicity and reaction rate.
Using milder bases such as potassium carbonate reduces side reactions and degradation of the indole core.
Carboxylation under supercritical CO2 conditions improves selectivity and environmental profile compared to traditional methods.
Continuous flow synthesis setups allow better control of reaction parameters, improving reproducibility and scale-up potential.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Indole Core Synthesis | Commercially sourced or synthesized via Fischer indole synthesis | Varied, depending on starting materials | Established methods available | Purity and regioselectivity issues |
| Chlorobenzylation | Nucleophilic substitution at 4-position oxygen | 3-chlorobenzyl chloride, K2CO3, DMF, 60-80°C | High regioselectivity, good yields | Potential over-alkylation |
| Carboxylation | Introduction of COOH at 2-position | CO2 under pressure or carboxylating agents | Direct method, green chemistry potential | Requires specialized equipment |
| Purification | Chromatography, recrystallization | Silica gel column, solvents like ethyl acetate | High purity product | Scale-up challenges |
Additional Notes on Related Synthetic Studies
While direct literature on this compound is limited, related indole-2-carboxylic acid derivatives have been synthesized and studied extensively, especially in medicinal chemistry contexts such as HIV-1 integrase inhibition. These studies often utilize similar synthetic strategies, confirming the robustness of the indole carboxylation and benzylation approaches.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is an indole derivative known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound exhibits significant biological activities, making it a valuable building block in the synthesis of various pharmaceuticals.
Medicinal Chemistry
This compound is explored for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that indole derivatives can exhibit significant antimicrobial properties, potentially serving as leads for new antibiotics.
- Anticancer Properties : Research has demonstrated that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis, making them candidates for anticancer drug development.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- PPAR Modulation : Similar compounds have been shown to act as modulators of peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and could aid in the treatment of type 2 diabetes and related metabolic disorders .
- Enzyme Interaction : The indole core can interact with various enzymes, influencing their activity and potentially leading to therapeutic effects against metabolic diseases .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its versatile chemical structure, allowing for various modifications and functionalizations .
Case Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives, including this compound, on cancer cell lines. Results showed that the compound inhibited cell growth significantly at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a reduction in inflammatory markers and joint swelling, suggesting its utility in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of indole-2-carboxylic acid derivatives, which are pharmacologically significant due to their ability to modulate enzyme activity and receptor binding. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity (LogP) : The 3-chlorobenzyloxy group increases LogP (~2.5 estimated) compared to unsubstituted indole-2-carboxylic acid (LogP ~1.2), enhancing lipid solubility .
- Hydrogen Bonding : The carboxylic acid group at C-2 facilitates hydrogen bonding with biological targets, a feature shared across all analogs .
Biological Activity
4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is an organic compound belonging to the indole derivatives, which are renowned for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways. The unique structural features of this compound, including the chlorobenzyl group and carboxylic acid functionality, can significantly influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole core can engage with enzymes and receptors, modulating their function. The chlorobenzyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid moiety contributes to solubility and bioavailability.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. The presence of the chlorobenzyl group may enhance the compound's effectiveness against certain bacterial strains.
Anticancer Properties
Indole derivatives have been explored for their anticancer potential. Studies have shown that modifications at various positions on the indole ring can lead to significant cytotoxic effects against cancer cell lines. For instance, structural optimizations on similar indole-2-carboxylic acids have led to compounds with IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives is another area of active research. Compounds with an indole structure have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorobenzyl Group | Increases binding affinity and specificity |
| Carboxylic Acid Moiety | Enhances solubility and bioavailability |
| Position of Substituents | Critical for determining potency against targets |
Case Studies and Research Findings
- Integrase Inhibition : A study on indole-2-carboxylic acid derivatives demonstrated that modifications could lead to significant inhibition of HIV-1 integrase, with IC50 values as low as 0.13 μM for optimized compounds . This suggests that similar modifications on this compound could yield potent antiviral agents.
- Cytotoxicity Against Cancer Cell Lines : In a comparative study, various indole derivatives were tested against different cancer cell lines, revealing that specific substitutions could enhance cytotoxicity significantly compared to standard treatments like doxorubicin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 3-chlorobenzyl chloride with a hydroxyl-substituted indole-2-carboxylic acid precursor. For example, outlines a synthesis using PEG-400/DMF as solvents, CuI catalysis, and column chromatography for purification, yielding ~32% product. Reflux times (3–5 hours) and stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) are critical for optimizing yield . Modified Reissert indole synthesis () may also apply for regioselective functionalization of the indole core.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substitution patterns (e.g., indole C-2 carboxylate and benzyloxy groups). reports δ ~7.2–7.4 ppm for aromatic protons and specific shifts for the chlorobenzyl moiety .
- Mass Spectrometry : FAB-HRMS (e.g., m/z 349.1659 [M+H]+) validates molecular weight and purity .
- TLC : Rf values (e.g., 0.42 in ) assist in monitoring reaction progress .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact ().
- Work in a fume hood due to volatile solvents (e.g., DMF, acetic acid) used in synthesis ().
- Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Cross-validate using:
- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- X-ray crystallography for unambiguous structural confirmation (not explicitly cited but standard practice).
- Control experiments with known indole derivatives (e.g., indole-5-carboxylic acid in ) to benchmark spectral data .
Q. What strategies improve synthetic yield in coupling reactions involving chlorobenzyl groups?
- Methodological Answer :
- Catalyst optimization : Replace CuI with Pd catalysts (e.g., Pd(PPh3)4) for milder conditions ().
- Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates ( ).
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity (not cited but widely used in analogous syntheses).
Q. How can computational tools predict the compound’s physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- Software : Use ChemAxon or ACD/Labs to estimate pKa (~4.09, ) and logP (calculated as ~2.8).
- Molecular dynamics simulations : Model solubility in aqueous buffers (e.g., PBS) based on polarity and H-bonding capacity .
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to screen for ATP-competitive binding.
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains ( ).
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in target cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
